7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves several steps, typically starting with the preparation of the chromenone core. The synthetic route may include the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the use of 4-fluorophenyl reagents in a substitution reaction.
Attachment of the Oxoethoxy Group: This can be done through an etherification reaction using suitable reagents and conditions.
Addition of the Propyl Group: This step involves the alkylation of the chromenone core with a propylating agent.
Chemical Reactions Analysis
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The oxoethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to receptors or enzymes, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one include:
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: This compound has a methyl group instead of a propyl group.
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: This compound has a phenyl group instead of a propyl group.
4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one: This compound has an ethyl group instead of a propyl group.
These similar compounds highlight the structural diversity and potential for various applications in research and industry.
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4/c1-2-3-14-10-20(23)25-19-11-16(8-9-17(14)19)24-12-18(22)13-4-6-15(21)7-5-13/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLYDLCPGJZMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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